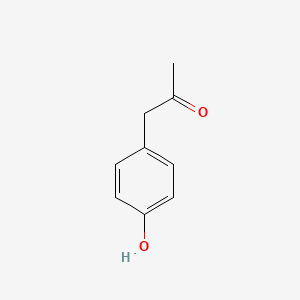

4-Hydroxyphenylacetone

Description

Properties

IUPAC Name |

1-(4-hydroxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMVAQHMFFZQGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427095 | |

| Record name | 4-Hydroxyphenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770-39-8 | |

| Record name | 4-Hydroxyphenylacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanone, 1-(4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyphenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-HYDROXYPHENYL)-2-PROPANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K79N2OO7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxyphenylacetone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structural features of 4-Hydroxyphenylacetone. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document includes a detailed summary of its physicochemical properties, experimental protocols for its synthesis and characterization, and visualizations of its role in metabolic pathways and general experimental workflows.

Chemical Properties

This compound, also known as p-hydroxyphenylacetone, is a phenolic ketone that presents as a light yellow liquid or solid.[1] It is recognized as an important intermediate in the synthesis of various pharmaceuticals.[2]

Physicochemical Data

The key quantitative chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-hydroxyphenyl)propan-2-one | [3] |

| Molecular Formula | C₉H₁₀O₂ | [3] |

| Molecular Weight | 150.18 g/mol | [1][2] |

| CAS Number | 770-39-8 | [3] |

| Melting Point | 38-42 °C | [2] |

| Boiling Point | 177 °C at 11 mmHg | [1] |

| Predicted pKa | 9.86 ± 0.15 | [4] |

| Appearance | Light yellow liquid to solid | [1] |

| Solubility | Soluble in alcohol and ether; low solubility in water. | [5] |

Structural Information

The structure of this compound consists of a phenyl ring substituted with a hydroxyl group at the para position and an acetone (B3395972) group.

| Identifier | Value | Source(s) |

| SMILES | CC(=O)CC1=CC=C(C=C1)O | [3] |

| InChI | InChI=1S/C9H10O2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,11H,6H2,1H3 | [3] |

| InChIKey | VWMVAQHMFFZQGD-UHFFFAOYSA-N | [3] |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and characterization of this compound.

Synthesis

A common method for the synthesis of 1-(4-hydroxyphenyl)propan-2-one involves the deprotection of a protected precursor. A representative protocol is as follows:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(4-benzyloxyphenyl)propan-2-one in acetonitrile.

-

Addition of Reagents: To this solution, add sodium iodide and chlorotrimethylsilane (B32843) with vigorous stirring at 50°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: After completion, cool the reaction mixture and quench with methanol.

-

Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash the organic phase with a saturated sodium thiosulfate (B1220275) solution.

-

Extraction: Extract the ethereal solution with a 10% (w/v) sodium hydroxide (B78521) solution. Acidify the aqueous phase and extract with dichloromethane.

-

Isolation: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1-(4-hydroxyphenyl)propan-2-one as an oil.[6]

Purification

Purification of the crude product can be achieved through recrystallization or column chromatography.

Recrystallization Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., water, or an ethanol/water mixture).[7]

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[8]

-

Crystallization: Allow the hot solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[9]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

-

Washing: Wash the crystals with a small amount of the cold solvent to remove residual impurities.[9]

-

Drying: Dry the purified crystals under vacuum.[9]

Column Chromatography Protocol:

-

Stationary Phase and Eluent Selection: Select an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) based on TLC analysis.[8]

-

Column Packing: Prepare a slurry of the stationary phase in the eluent and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.[8]

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a deuterated solvent (e.g., CDCl₃). For a solid sample, use approximately 40-50 mg in 1.5 mL of solvent. For a liquid, use about 3 drops in the same amount of solvent.[10]

-

¹H NMR Spectroscopy: A typical ¹H NMR spectrum is acquired on a 400 or 500 MHz spectrometer.[1]

-

¹³C NMR Spectroscopy: A typical ¹³C NMR spectrum is acquired on a 100 or 125 MHz spectrometer, often with proton decoupling to simplify the spectrum.[1]

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, the KBr pellet method or the mull technique can be used. In the mull technique, a small amount of the sample is ground with a mulling agent (e.g., Nujol) to form a paste, which is then placed between two IR-transparent plates.[11] For liquid samples, a thin film can be prepared between two salt plates. Attenuated Total Reflectance (ATR)-FTIR spectroscopy is also a common method that requires minimal sample preparation.[12]

-

Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹. A characteristic peak for the carbonyl (C=O) stretch is expected around 1706 cm⁻¹.[13]

Mass Spectrometry (MS):

-

Ionization Method: Depending on the volatility and thermal stability of the compound, various ionization techniques can be employed. Electron Ionization (EI) is suitable for volatile and thermally stable compounds, while softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are used for less stable molecules to obtain the molecular ion peak with minimal fragmentation.[14][15][16]

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are analyzed to confirm the molecular weight and deduce structural information.

Mandatory Visualizations

Signaling Pathway: Amphetamine Metabolism

This compound is a known metabolite of amphetamine in humans.[3] The following diagram illustrates the metabolic pathway leading to its formation.

Experimental Workflow: Synthesis and Characterization

The general workflow for the synthesis and characterization of an organic compound like this compound is depicted below.

References

- 1. rsc.org [rsc.org]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. biotage.com [biotage.com]

- 5. chembk.com [chembk.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. studysmarter.co.uk [studysmarter.co.uk]

- 12. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mazams.weebly.com [mazams.weebly.com]

- 15. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 16. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

p-Hydroxyphenylacetone CAS number 770-39-8

An In-depth Technical Guide to p-Hydroxyphenylacetone (CAS 770-39-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Hydroxyphenylacetone (4-Hydroxyphenylacetone), a versatile organic compound with significant applications in pharmaceuticals, agrochemicals, and fragrance industries. This document details its chemical and physical properties, synthesis methodologies, analytical characterization, and biological significance, serving as a crucial resource for professionals in research and development.

Chemical and Physical Properties

p-Hydroxyphenylacetone is an organic compound featuring both a phenolic hydroxyl group and a ketone functional group.[1] This structure imparts notable reactivity, making it a valuable intermediate in various synthetic processes.[2] It typically appears as a white to light yellow crystalline solid or liquid, is soluble in organic solvents like ethanol (B145695) and methanol, and has limited solubility in water.[1][3]

Table 1: Physicochemical Properties of p-Hydroxyphenylacetone

| Property | Value | Source(s) |

| CAS Number | 770-39-8 | [1][2][4] |

| Molecular Formula | C₉H₁₀O₂ | [2][4][5] |

| Molecular Weight | 150.18 g/mol (or 150.177 g·mol⁻¹) | [2][6][7] |

| IUPAC Name | 1-(4-Hydroxyphenyl)propan-2-one | [6][7] |

| Synonyms | This compound, p-Hydroxyphenyl-2-propanone, 4-Acetonylphenol | [1][8] |

| Appearance | White to off-white or light yellow crystalline solid/liquid | [1][2][5] |

| Melting Point | 38-42 °C | [2] |

| Boiling Point | 177 °C @ 11 mmHg | [3][7] |

| Density | 1.12 g/cm³ | [3][] |

| Flash Point | 114.5 °C | [3][5] |

| Solubility | Soluble in methanol, ethanol, and ether; low solubility in water. | [1][3] |

| pKa | 9.86 ± 0.15 (Predicted) | [3] |

Synthesis and Experimental Protocols

p-Hydroxyphenylacetone is primarily synthesized through chemical reactions, with common industrial methods including the acidolysis of p-methoxyphenylacetone.[5][10]

Synthesis via Acidolysis of p-Methoxyphenylacetone

This method involves the cleavage of the ether group in p-methoxyphenylacetone using a strong acid. Hydrogen bromide is noted to be particularly effective.[10]

Experimental Protocol:

-

Reaction Setup: In a three-necked flask, add p-methoxyphenylacetone (1 molar equivalent).

-

Solvent and Reagent Addition: Add glacial acetic acid as the solvent. Subsequently, add the acidolysis agent (e.g., 36% concentrated hydrochloric acid or hydrobromic acid) with a molar ratio of acid to starting material between 2:1 and 5:1. The volume ratio of acid to solvent can range from 1:1 to 1:10.[10]

-

Reflux: Heat the mixture to reflux and maintain the reaction for a specified period, monitoring completion via Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, concentrate the mixture by distilling off the solvent.

-

Extraction: Dissolve the concentrated residue in water and perform an extraction using ethyl acetate.

-

Purification: Combine the organic extracts, concentrate the solution, and purify the final product by rectification (distillation) to yield p-hydroxyphenylacetone.[10]

Caption: Workflow for the synthesis of p-Hydroxyphenylacetone via acidolysis.

Analytical Characterization

The structural elucidation and purity assessment of p-Hydroxyphenylacetone are typically performed using a combination of spectroscopic and chromatographic techniques.

Table 2: Spectroscopic Data for p-Hydroxyphenylacetone

| Technique | Key Observations |

| ¹H NMR | The proton NMR spectrum provides characteristic signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons adjacent to the ring, and the methyl (-CH₃) protons of the acetone (B3395972) group.[11][12] |

| ¹³C NMR | The carbon NMR spectrum shows distinct peaks for the carbonyl carbon, the carbons of the aromatic ring (with unique shifts for the carbon bearing the hydroxyl group and the carbon attached to the acetonyl group), the methylene carbon, and the methyl carbon.[11][13] |

| IR Spectroscopy | The infrared spectrum displays characteristic absorption bands for the hydroxyl (-OH) stretch, the carbonyl (C=O) stretch of the ketone, and C-H stretches of the aromatic ring and alkyl groups.[11][12] |

| Mass Spectrometry (MS) | Mass spectrometry confirms the molecular weight of the compound (m/z 150.18). Fragmentation patterns can provide further structural information.[11][12] |

| Gas Chromatography (GC) | GC is often used to assess the purity of the compound, with results typically showing purity levels of >97% or ≥99%.[2] |

Quantitative Analysis in Biological Samples

p-Hydroxyphenylacetone, a metabolite of amphetamine, can be quantified in biological matrices like blood and urine for forensic and clinical purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for this analysis.[14]

Experimental Protocol for GC-MS Analysis:

-

Sample Collection: Collect blood or urine samples from subjects.

-

Sample Preparation (Liquid-Liquid Extraction):

-

Pipette a known volume of the biological sample (e.g., blood plasma or urine) into a test tube.

-

Add an appropriate organic solvent (e.g., ethyl acetate) to extract the analyte.

-

Vortex the mixture to ensure thorough mixing and phase separation.

-

Centrifuge the sample to fully separate the organic and aqueous layers.

-

Carefully transfer the organic layer containing the analyte to a new tube.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Use a suitable capillary column to separate the components of the sample.

-

Employ a temperature program to elute the p-Hydroxyphenylacetone.

-

Use the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification, targeting characteristic ions of the analyte.[14]

-

-

Data Analysis:

-

Generate a calibration curve using standards of known concentrations.

-

Quantify the amount of p-Hydroxyphenylacetone in the samples by comparing their peak areas to the calibration curve.[14]

-

Caption: Workflow for the quantitative analysis of p-Hydroxyphenylacetone.

Biological Activity and Applications

p-Hydroxyphenylacetone is a compound of significant interest due to its roles as a key chemical intermediate and a biologically active molecule.

Pharmaceutical and Agrochemical Synthesis

It serves as an essential building block in the synthesis of more complex organic molecules.[2] In the pharmaceutical industry, it is utilized in the development of analgesics and anti-inflammatory agents.[2] Its structure is also foundational for creating specialty polymers with enhanced thermal stability.[2]

Cosmetic and Fragrance Applications

Due to its antioxidant properties, p-Hydroxyphenylacetone is incorporated into cosmetic and skincare formulations to protect against oxidative stress.[2][3] It also acts as a stabilizer, enhancing product efficacy.[2] In the fragrance industry, it serves as a flavoring agent.[2]

Biological and Pharmacological Activities

-

Antimicrobial Properties: The compound has demonstrated antimicrobial activity against certain strains of Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[1]

-

Enzyme Inhibition: It has been shown to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production, suggesting potential therapeutic benefits for skin conditions.[1]

-

Antioxidant and Anti-inflammatory Effects: Its phenolic structure contributes to antioxidant properties, which are under investigation for therapeutic potential in inflammation-related diseases.[3][15]

Metabolism and Toxicology

Metabolite of Amphetamine

In humans, p-Hydroxyphenylacetone is known to be an inactive metabolite of amphetamine.[6] It is formed from another inactive metabolite, phenylacetone, through a para-hydroxylation reaction.[6] Its detection in biological samples can serve as a biomarker for amphetamine use.[14]

Caption: Metabolic formation of p-Hydroxyphenylacetone from Amphetamine.

Hepatotoxicity

p-Hydroxyphenylacetone is a structural analog of acetaminophen (B1664979). Research comparing the two has shown that it is metabolized similarly, likely forming a reactive quinone methide intermediate through oxidation by cytochrome P450 enzymes.[16] Studies using rat liver slices indicated that p-Hydroxyphenylacetone is significantly more hepatotoxic than acetaminophen. This increased toxicity may be due to a higher rate of metabolism and/or the specific nature of the reactive intermediate formed.[16] The formation of glutathione (B108866) conjugates has been observed for both compounds in microsomal incubations.[16]

Safety and Handling

p-Hydroxyphenylacetone is considered irritating to the eyes, respiratory system, and skin.[3] Standard safety precautions should be taken when handling this chemical, including the use of personal protective equipment such as gloves and safety glasses.[3] It should be stored in a cool, dry, and well-ventilated area, away from strong oxidants and acids.[2][3]

References

- 1. CAS 770-39-8: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. americanelements.com [americanelements.com]

- 8. This compound | C9H10O2 | CID 7019274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN101544552B - Method for synthesizing p- hydroxyphenylacetone - Google Patents [patents.google.com]

- 11. This compound(770-39-8) 1H NMR [m.chemicalbook.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Organic Analysis and Theory Toolkit [stolaf.edu]

- 14. researchgate.net [researchgate.net]

- 15. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolism and toxicity of this compound in rat liver slices: comparison with acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of 4-Hydroxyphenylacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Hydroxyphenylacetone (CAS No. 770-39-8), a compound of interest in various research and development fields. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a visual representation of the analytical workflow.

Core Spectral Data

The following tables summarize the key spectral data for this compound. It is important to note that while efforts have been made to provide comprehensive data, complete spectral assignments and experimental parameters are not always available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables present the available ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Table 2: ¹³C NMR Spectral Data of this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

Note: While ¹³C NMR spectra for this compound are referenced[1][2], specific chemical shift assignments are not provided in the search results. Much of the available data pertains to 4'-Hydroxyacetophenone.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectral Data of this compound [3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (Phenol) |

| ~3000 | Medium | Aromatic C-H stretch |

| ~2900 | Medium | Aliphatic C-H stretch |

| 1706 | Strong | C=O stretch (Ketone)[4][5] |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1230 | Strong | C-O stretch (Phenol) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 150 | Data not available | [M]⁺ (Molecular Ion) |

| Data not available | Data not available | Fragment Ions |

Note: A study utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound has been reported, which implies the use of Electron Ionization (EI)[6]. However, a detailed mass spectrum with relative intensities of the molecular ion and fragment peaks is not provided in the search results. The molecular weight of this compound is 150.17 g/mol [2][7][8].

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

The instrument should be equipped with a probe capable of detecting both ¹H and ¹³C nuclei.

-

-

Data Acquisition:

-

¹H NMR:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Switch the probe to the ¹³C channel and perform tuning and shimming.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) in the ¹H NMR spectrum to deduce proton coupling information.

-

Assign the peaks in both spectra to the corresponding atoms in the this compound structure.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet-forming die.

-

Press the die under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in a sample holder in the spectrometer's beam path.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C-H, C=O, C=C).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

For a pure solid sample, a direct insertion probe can be used. The sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source. The probe is heated to volatilize the sample.

-

Alternatively, if coupled with Gas Chromatography (GC-MS), the sample is first dissolved in a suitable volatile solvent and injected into the GC. The compound is separated on the GC column and then introduced into the mass spectrometer's ion source.

-

In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation (the molecular ion), which may then undergo fragmentation.

-

-

Instrumentation:

-

A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Acquisition:

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

The spectrum is scanned over a relevant mass range (e.g., m/z 40-500).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern. The difference in mass between the molecular ion and the fragment ions corresponds to the loss of specific neutral fragments, providing clues about the molecule's structure.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

References

- 1. This compound(770-39-8) 13C NMR spectrum [chemicalbook.com]

- 2. This compound | C9H10O2 | CID 7019274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(770-39-8) IR Spectrum [chemicalbook.com]

- 4. Solved The IR spectrum of 4- hydroxyphenylacetone is shown | Chegg.com [chegg.com]

- 5. Solved 6 points Saved The IR spectrum of | Chegg.com [chegg.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of 4-Hydroxyphenylacetone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxyphenylacetone, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide presents qualitative solubility information and, for comparative purposes, quantitative data for the structurally similar compound, 4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone). Furthermore, detailed experimental protocols for determining solubility are provided, alongside a logical workflow for solubility assessment.

Introduction to this compound

This compound, also known as p-hydroxyphenylacetone, is a phenolic ketone with the chemical formula C₉H₁₀O₂. Its structure, featuring a hydroxyl group on the phenyl ring and a ketone functional group, imparts moderate polarity to the molecule. This polarity governs its solubility in various solvents, a critical parameter in its application in organic synthesis, particularly in the pharmaceutical industry where it serves as a building block for drug molecules.

Solubility Profile

Extensive literature searches indicate that this compound is generally soluble in common organic solvents and has limited solubility in water.

Qualitative Solubility of this compound:

-

Soluble in: Methanol, Ethanol, Acetone, Ethyl Acetate, Diethyl Ether, Dichloromethane.[1]

-

Limited Solubility in: Water.

Quantitative Solubility Data

Quantitative Solubility of a Structural Analog: 4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone)

To provide a quantitative reference, the solubility of the closely related compound, 4-(4-Hydroxyphenyl)-2-butanone (commonly known as Raspberry Ketone), is presented below. Due to the structural similarity, it can be inferred that this compound may exhibit a comparable solubility profile.

| Solvent | Temperature (°C) | Solubility | Unit | Source |

| 95% Ethanol | Not Specified | 50 | mg/mL | Sigma-Aldrich |

| Acetone | 20 to 60 | Increasing with temperature | Mole Fraction | ResearchGate[2] |

| Ethanol | 20 to 60 | Increasing with temperature | Mole Fraction | ResearchGate[2] |

| Ethyl Acetate | 20 to 60 | Increasing with temperature | Mole Fraction | ResearchGate[2] |

| n-Propanol | 20 to 60 | Increasing with temperature | Mole Fraction | ResearchGate[2] |

| n-Butanol | 20 to 60 | Increasing with temperature | Mole Fraction | ResearchGate[2] |

Disclaimer: This data is for the structural analog 4-(4-Hydroxyphenyl)-2-butanone and should be used as an estimation only. Experimental determination of the solubility of this compound is highly recommended for any practical application.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid compound like this compound in an organic solvent.

Isothermal Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solutions using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or g/L.

Gravimetric Method

This method is simpler but may be less precise than the isothermal shake-flask method.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath

-

Evaporating dish

-

Oven

Procedure:

-

Saturation: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the isothermal shake-flask method (steps 1-4).

-

Sampling: Accurately weigh a known volume of the clear, saturated solution into a pre-weighed evaporating dish.

-

Evaporation: Carefully evaporate the solvent from the dish in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.

-

Drying and Weighing: Once all the solvent has evaporated, cool the dish in a desiccator and weigh it.

-

Calculation: The mass of the dissolved this compound is the final weight of the dish minus its initial weight. The solubility can then be calculated as the mass of the solute per volume of the solution taken.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining and analyzing the solubility of a compound like this compound.

Caption: Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents remains elusive in readily available literature, its qualitative solubility in common polar aprotic and protic solvents is well-established. For practical applications in research and drug development, it is imperative to experimentally determine the solubility of this compound under specific conditions of interest. The provided experimental protocols offer robust methodologies for obtaining this critical data. The solubility data of the structural analog, Raspberry Ketone, can serve as a useful preliminary guide for solvent selection and experimental design.

References

An In-depth Technical Guide to the Physical Characteristics of 1-(4-Hydroxyphenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Hydroxyphenyl)propan-2-one, also known as 4-Hydroxyphenylacetone, is an organic compound with significant applications in the synthesis of biologically active molecules and natural products. Its chemical structure, featuring a phenyl ring, a hydroxyl group, and a ketone, makes it a versatile intermediate in medicinal chemistry and other chemical research fields. Notably, it has been identified as a nonsteroidal estrogen and an antigonadotropin, indicating its potential interaction with biological pathways such as the estrogen receptor signaling cascade. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and a conceptual framework for its biological interactions.

Physical and Chemical Properties

The physical characteristics of 1-(4-Hydroxyphenyl)propan-2-one have been compiled from various sources. It is important to note the variations in reported values, which may be attributed to different experimental conditions or sample purities.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₂ | [1][2] |

| Molecular Weight | 150.17 - 150.18 g/mol | [1][2][3][4] |

| CAS Number | 770-39-8 | [2] |

| Appearance | White, colorless, pale-yellow to yellow solid or liquid. | [1][3] |

| Melting Point | 40-42 °C | [4] |

| Boiling Point | 177 °C at 11 mmHg | [1] |

| Density | 1.12 g/cm³ | [1] |

| Flash Point | 114.5 °C | [1] |

| Vapor Pressure | 0.00327 mmHg at 25 °C | [1] |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Low solubility | [1] |

| Methanol | Soluble | [1] |

| Alcohol Solvents | Soluble | [1] |

| Ether Solvents | Soluble | [1] |

| Chloroform | Soluble | [5] |

| Dichloromethane | Soluble | [5] |

| Ethyl Acetate | Soluble | [5] |

| DMSO | Soluble | [5] |

| Acetone (B3395972) | Soluble | [5] |

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physical characteristics of a solid organic compound like 1-(4-Hydroxyphenyl)propan-2-one.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range, a crucial indicator of purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[1]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of 1-(4-Hydroxyphenyl)propan-2-one, finely powdered

-

Mortar and pestle (optional)

-

Heating bath medium (e.g., mineral oil for Thiele tube)

Procedure:

-

Sample Preparation: Place a small amount of the dry compound on a clean, hard surface. Gently press the open end of a capillary tube into the powder to pack a small amount of the sample into the tube. Tap the sealed end of the tube on a hard surface to cause the solid to fall to the bottom. Repeat until the packed sample is 1-2 mm high.[6][7]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is positioned correctly to accurately measure the temperature of the block.[1]

-

Approximate Melting Point Determination: Heat the apparatus rapidly to get a preliminary, approximate melting point. This allows for a more precise measurement in subsequent trials.[1]

-

Accurate Melting Point Determination: Allow the apparatus to cool. Using a fresh sample, heat the block again, but more slowly (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.[7]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1). Continue heating slowly and record the temperature at which the entire sample has completely melted (T2).[2][7]

-

Reporting: The melting point is reported as the range from T1 to T2. For high accuracy, the determination should be repeated at least twice with fresh samples, ensuring consistent values.

Qualitative Solubility Testing

This protocol establishes the solubility of the compound in various solvents, providing insights into its polarity.

Apparatus and Materials:

-

Small test tubes

-

Graduated pipettes or droppers

-

Spatula

-

Vortex mixer

-

Sample of 1-(4-Hydroxyphenyl)propan-2-one

-

Solvents for testing (e.g., water, methanol, diethyl ether, 5% HCl, 5% NaOH)

Procedure:

-

Sample Addition: Place approximately 25 mg of the compound into a small, clean test tube.[3]

-

Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in small portions (e.g., 0.25 mL at a time).[3]

-

Mixing: After each addition, shake or vortex the tube vigorously for 10-20 seconds to facilitate dissolution.[3]

-

Observation: Observe the mixture closely. A compound is considered "soluble" if it forms a homogeneous solution with no visible solid particles.

-

Classification:

-

Soluble: Complete dissolution.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No apparent dissolution of the solid.

-

-

Systematic Testing: Perform the test systematically, starting with water, then moving to other organic solvents or aqueous acidic/basic solutions to classify the compound's properties (e.g., solubility in 5% NaOH suggests an acidic functional group).[3]

Infrared (IR) Spectroscopy (Thin Solid Film Method)

This protocol is for obtaining an IR spectrum, which helps identify the functional groups present in the molecule.

Apparatus and Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Salt plates (e.g., NaCl or KBr), clean and dry

-

Volatile solvent (e.g., acetone or methylene (B1212753) chloride)

-

Beaker or small vial

-

Dropper or pipette

-

Sample of 1-(4-Hydroxyphenyl)propan-2-one

Procedure:

-

Sample Preparation: Dissolve approximately 50 mg of the solid sample in a few drops of a volatile solvent like acetone or methylene chloride in a small beaker.[8]

-

Film Casting: Place one or two drops of the resulting solution onto the surface of a clean, dry salt plate.[8]

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. This will leave a thin, solid film of the compound on the plate.[8]

-

Spectrum Acquisition: Place the salt plate into the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background spectrum of the empty sample compartment to subtract interferences from atmospheric CO₂ and water vapor.

-

Sample Scan: Acquire the IR spectrum of the sample. The typical range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Analysis: Analyze the resulting spectrum for characteristic absorption bands that correspond to the functional groups in 1-(4-Hydroxyphenyl)propan-2-one (e.g., O-H stretch for the hydroxyl group, C=O stretch for the ketone, and C=C stretches for the aromatic ring).

-

Cleaning: Clean the salt plate thoroughly with a suitable solvent (e.g., acetone) and return it to a desiccator for storage.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra to elucidate the detailed molecular structure.

Apparatus and Materials:

-

NMR Spectrometer

-

NMR tubes (5 mm)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Pasteur pipette

-

Sample of 1-(4-Hydroxyphenyl)propan-2-one

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of the compound and place it into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial. Ensure the sample dissolves completely.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Shimming and Tuning: The instrument must be tuned to the correct frequencies for ¹H and ¹³C, and the magnetic field must be shimmed to ensure homogeneity, which results in sharp spectral lines.[9]

-

¹H Spectrum Acquisition: Acquire the proton NMR spectrum. Typical parameters include setting the appropriate spectral width, acquisition time, and a relaxation delay (e.g., 1-2 seconds).

-

¹³C Spectrum Acquisition: Acquire the carbon NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. Proton decoupling is generally used to simplify the spectrum and improve signal-to-noise.[9]

-

Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform. Phase the resulting spectrum and integrate the peaks (for ¹H NMR) to determine the relative number of protons.

-

Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns (multiplicity) to assign signals to specific atoms within the molecular structure.

Visualizations

Biological Interaction Pathway

1-(4-Hydroxyphenyl)propan-2-one is described as a nonsteroidal estrogen and antigonadotropin, suggesting it can interact with the estrogen receptor. The following diagram illustrates this conceptual relationship.

Caption: Conceptual pathway of 1-(4-Hydroxyphenyl)propan-2-one binding to the estrogen receptor.

Experimental Workflow for Physical Characterization

The following flowchart outlines the logical sequence of experiments for the comprehensive physical characterization of a solid organic compound.

Caption: Workflow for the physical and structural characterization of an organic solid.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. byjus.com [byjus.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 5. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. books.rsc.org [books.rsc.org]

4-Hydroxyphenylacetone: A Key Metabolite in Amphetamine Profiling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-hydroxyphenylacetone as a significant metabolite of amphetamine. It delves into the metabolic pathways, quantitative data from biological samples, and detailed experimental protocols for its detection and quantification. This document is intended to serve as a valuable resource for professionals in the fields of toxicology, pharmacology, and analytical chemistry.

Introduction to Amphetamine Metabolism

Amphetamine, a potent central nervous system stimulant, undergoes extensive metabolism in the human body, leading to the formation of various metabolites.[1][2] The analysis of these metabolites is crucial in forensic toxicology and clinical monitoring to determine amphetamine use and understand its pharmacokinetic profile.[1] Among these metabolites, this compound has emerged as an important biomarker.[3] It is the para-hydroxy analog of phenylacetone (B166967) and an inactive metabolite of amphetamine.[4] This guide focuses on the formation, quantification, and analytical methodologies related to this compound.

The Metabolic Pathway of Amphetamine to this compound

The metabolism of amphetamine is complex, involving several enzymatic reactions primarily in the liver.[5] The two main oxidative pathways are aromatic hydroxylation and oxidative deamination.[6][7][8]

-

Aromatic Hydroxylation: This pathway, primarily mediated by the cytochrome P450 enzyme CYP2D6, results in the formation of 4-hydroxyamphetamine.[5][6][9] Genetic variations in the CYP2D6 gene can lead to different metabolic rates among individuals, affecting the drug's efficacy and potential for adverse effects.[5][10][11] 4-hydroxyamphetamine is an active metabolite.[12]

-

Oxidative Deamination: This is a major metabolic route that leads to the formation of phenylacetone.[10] Phenylacetone is subsequently metabolized to benzoic acid, which is then conjugated with glycine (B1666218) to form hippuric acid.[9]

This compound is formed from the metabolism of phenylacetone.[4] The following diagram illustrates the key steps in the metabolic pathway of amphetamine that lead to the formation of this compound and other major metabolites.

Quantitative Analysis of this compound in Biological Samples

Recent studies have focused on quantifying this compound in various biological matrices to establish its utility as a biomarker for amphetamine intake.[3] Urine is considered a more sensitive matrix for detection compared to blood due to higher concentrations of the metabolite.[3]

A study involving incarcerated individuals with a history of amphetamine use provided valuable quantitative data on this compound concentrations in blood and urine samples at different abstinence periods.[3] The findings from this study are summarized in the tables below.

Table 1: Concentrations of this compound in Blood Samples of Amphetamine Users

| Abstinence Period | Mean Concentration (µg/mL) | Standard Deviation (µg/mL) |

| 24–48 hours | 28.5 | 8.2 |

| 7–8 days | 12.1 | 4.5 |

| 15–16 days | 5.3 | 2.1 |

| Control Group | < 1.0 | - |

Data adapted from Khalifea and Ali, 2025.[3]

Table 2: Concentrations of this compound in Urine Samples of Amphetamine Users

| Abstinence Period | Mean Concentration (µg/mL) | Standard Deviation (µg/mL) |

| 24–48 hours | 145.2 | 35.8 |

| 7–8 days | 65.7 | 18.3 |

| 15–16 days | 28.9 | 9.6 |

| Control Group | < 1.0 | - |

Data adapted from Khalifea and Ali, 2025.[3]

The data indicates that peak concentrations of this compound are observed within 24–48 hours of amphetamine use, with a gradual decline over a two-week period of abstinence.[3] Notably, the levels remained detectable and above control values even after 15–16 days, suggesting that this compound can extend the detection window for amphetamine use.[3]

Experimental Protocols for Detection and Quantification

The accurate detection and quantification of this compound in biological samples require robust analytical methodologies.[13] Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and reliable technique for this purpose.[3][13]

Sample Preparation: Liquid-Liquid Extraction (LLE)

A crucial step in the analysis of biological samples is the extraction of the target analyte from the complex matrix. Liquid-liquid extraction is a common and effective method for this.

Protocol:

-

Sample Collection: Collect blood or urine samples from subjects.

-

pH Adjustment: Adjust the pH of the sample to the optimal level for extraction using an appropriate buffer solution.

-

Solvent Addition: Add an immiscible organic solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane) to the sample.

-

Extraction: Vigorously mix the sample and solvent to facilitate the transfer of this compound from the aqueous phase (sample) to the organic phase.

-

Phase Separation: Centrifuge the mixture to separate the aqueous and organic layers.

-

Collection of Organic Layer: Carefully transfer the organic layer containing the analyte to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a small volume of a suitable solvent for GC-MS analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and specificity.[13]

Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a capillary column suitable for the separation of drug metabolites.

-

Injection Mode: Splitless injection is often used to maximize the transfer of the analyte onto the column.

-

Oven Temperature Program: A programmed temperature gradient is employed to ensure the efficient separation of different compounds in the sample.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Mass Spectrometer: Operated in either full scan mode for initial identification or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.

-

Ionization: Electron ionization (EI) is commonly used.

Calibration and Quantification:

-

Calibration curves are generated using standard solutions of this compound at various concentrations.[3]

-

The linearity of the calibration curve is assessed to ensure the accuracy of quantification over a specific range.[3] A study demonstrated excellent linearity for this compound in the range of 1–250 µg/mL (r² = 0.999).[3]

The following diagram illustrates a typical experimental workflow for the analysis of this compound in biological samples.

Significance and Applications

The detection and quantification of this compound have significant implications for forensic and clinical toxicology:

-

Extended Detection Window: As demonstrated by quantitative studies, this compound can be detected in biological samples for a longer period than the parent drug, amphetamine.[3] This is particularly valuable in cases where there has been a delay between drug consumption and sample collection.

-

Biomarker of Amphetamine Use: The presence of this compound is a specific indicator of amphetamine exposure.[3]

-

Complementary Analytical Target: Including this compound in routine drug screening panels can improve the detection rate of amphetamine use.

Conclusion

This compound is a crucial metabolite in the biotransformation of amphetamine. Its formation via the oxidative deamination pathway and subsequent hydroxylation of phenylacetone provides a valuable analytical target for toxicologists. The ability to quantify this compound in biological matrices, particularly urine, using sensitive techniques like GC-MS, enhances the ability to monitor and confirm amphetamine use, especially over an extended time frame. This technical guide provides a foundational understanding of the metabolic pathways, quantitative data, and experimental protocols that are essential for researchers and scientists working in this field.

References

- 1. Clinical pharmacokinetics of amfetamine and related substances: monitoring in conventional and non-conventional matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. shop.latrinawaldenexamsolutions.com [shop.latrinawaldenexamsolutions.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. droracle.ai [droracle.ai]

- 11. How Genes Influence The Break Down Of Amphetamine - Xcode Life [xcode.life]

- 12. caymanchem.com [caymanchem.com]

- 13. rroij.com [rroij.com]

Biological Activity Screening of p-Hydroxyphenylacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxyphenylacetone, a phenolic ketone found in various natural sources and also known as a metabolite of certain compounds, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the screening methodologies to evaluate the biological activities of p-hydroxyphenylacetone, with a focus on its antioxidant, anti-inflammatory, antimicrobial, and anticancer potential. Detailed experimental protocols for key assays are provided, alongside a summary of the current, albeit limited, understanding of its biological effects and mechanisms of action, including its interaction with the NF-κB signaling pathway. This document is intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

p-Hydroxyphenylacetone (CAS No. 770-39-8), also known as 4-hydroxybenzyl methyl ketone, is a compound with a chemical structure that suggests potential for a range of biological activities. Its phenolic hydroxyl group is a key feature often associated with antioxidant properties. Preliminary studies have indicated that p-hydroxyphenylacetone may possess antioxidative and anti-inflammatory effects. Notably, it has been shown to ameliorate alcohol-induced steatosis and oxidative stress, pointing towards hepatoprotective capabilities[1]. The primary mechanism for these effects appears to involve the modulation of key inflammatory signaling pathways[1]. This guide outlines the necessary experimental framework to systematically investigate and quantify the biological activities of p-hydroxyphenylacetone.

Biological Activities and Known Mechanisms

While extensive quantitative data for p-hydroxyphenylacetone is not widely available in public literature, existing research provides a qualitative basis for its biological activities.

Antioxidant Activity

The phenolic structure of p-hydroxyphenylacetone suggests inherent antioxidant potential through the donation of a hydrogen atom to neutralize free radicals. Studies have demonstrated its capacity to mitigate oxidative stress in biological systems[1].

Anti-inflammatory Activity

p-Hydroxyphenylacetone has been reported to exhibit anti-inflammatory properties[1]. This activity is closely linked to its ability to modulate intracellular signaling cascades that are central to the inflammatory response.

Antimicrobial and Anticancer Activities

Currently, there is a significant gap in the literature regarding the specific antimicrobial and anticancer activities of p-hydroxyphenylacetone. The protocols outlined in this guide can be employed to conduct initial screenings for these potential properties.

Signaling Pathway Modulation

The most well-documented mechanism of action for p-hydroxyphenylacetone is its influence on the NF-κB signaling pathway . Research indicates that it can reduce oxidative stress and apoptosis by interfering with this pathway[1]. Specifically, it is suggested to inhibit the phosphorylation and subsequent degradation of IκBα, which is a critical step in the activation of NF-κB. The potential interaction with other pathways, such as the MAPK pathway , remains an area for further investigation.

Data Presentation: Summary of Reported Biological Activities

Due to the limited availability of specific quantitative data (e.g., IC50, MIC values) for p-hydroxyphenylacetone in the public domain, the following table summarizes the reported qualitative biological activities and the implicated signaling pathways. This table serves as a guide for directing future quantitative screening efforts.

| Biological Activity | Assay Type | Key Findings for p-Hydroxyphenylacetone | Signaling Pathway Implicated |

| Antioxidant | In vivo fluorescent probes | Reduction of oxidative stress demonstrated. | Not explicitly detailed |

| Anti-inflammatory | In vivo and in vitro models | Alleviation of alcohol-induced liver inflammation. | NF-κB |

| Hepatoprotective | Zebrafish and hepatocyte models | Relief of alcoholic hepatic steatosis in a dose-dependent manner. | NF-κB |

| Antimicrobial | Not Reported | Data not available. | Not Applicable |

| Anticancer | Not Reported | Data not available. | Not Applicable |

Experimental Protocols

The following are detailed methodologies for key experiments to quantitatively assess the biological activities of p-hydroxyphenylacetone.

Antioxidant Activity Screening

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

-

Sample Preparation: Prepare a stock solution of p-hydroxyphenylacetone in a suitable solvent (e.g., methanol, DMSO). Create a series of dilutions to determine the IC50 value.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

For the control, mix 100 µL of DPPH solution with 100 µL of the solvent.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.

Anti-inflammatory Activity Screening

Principle: This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells. Nitrite (B80452), a stable product of NO, is measured using the Griess reagent.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of p-hydroxyphenylacetone for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

-

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate at room temperature for 10 minutes, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value can then be determined.

Antimicrobial Activity Screening

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Sample Preparation: Prepare a stock solution of p-hydroxyphenylacetone and make serial two-fold dilutions in the broth medium in a 96-well microplate.

-

Inoculation: Add the standardized inoculum to each well containing the sample dilutions. Include a positive control (inoculum only) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Observation: The MIC is determined as the lowest concentration of p-hydroxyphenylacetone at which there is no visible growth of the microorganism.

Anticancer Activity Screening

Principle: This colorimetric assay measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.

Protocol:

-

Cell Culture and Seeding: Culture a cancer cell line (e.g., HeLa, HepG2) and seed the cells into a 96-well plate at an appropriate density. Allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of p-hydroxyphenylacetone for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength between 540 and 590 nm.

-

Calculation: Cell viability is expressed as a percentage of the control. The IC50 value (concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the screening of p-hydroxyphenylacetone.

Caption: General experimental workflow for screening the biological activities of p-hydroxyphenylacetone.

Caption: Proposed mechanism of p-hydroxyphenylacetone on the NF-κB signaling pathway.

Conclusion and Future Directions

p-Hydroxyphenylacetone presents as a molecule with notable antioxidant and anti-inflammatory potential, primarily through the modulation of the NF-κB signaling pathway. However, the current body of research lacks comprehensive quantitative data on its various biological activities. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the efficacy of p-hydroxyphenylacetone. Future research should focus on generating precise IC50 and MIC values for its antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. Furthermore, elucidating its interactions with other signaling pathways, such as the MAPK cascade, will provide a more complete understanding of its pharmacological profile and potential therapeutic applications.

References

Thermochemical Profile of 4-Hydroxyphenylacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 4-hydroxyphenylacetone. Due to a lack of direct experimental thermochemical data for this compound in publicly accessible literature, this document presents high-quality computational data for the closely related and structurally similar compound, 4-(4-hydroxyphenyl)-butan-2-one, commonly known as Raspberry Ketone. This information is supplemented with detailed experimental protocols for bomb calorimetry, a standard method for determining the enthalpy of combustion for solid organic compounds. Additionally, a key metabolic pathway involving this compound is illustrated.

Thermochemical Data

The following table summarizes the computationally derived thermochemical data for 4-(4-hydroxyphenyl)-butan-2-one. These values were obtained using density functional theory and a correlation consistent composite approach, providing a reliable estimation for the thermochemical properties of similar phenolic ketones.

| Thermochemical Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation | ΔfH° | -299.4 ± 0.17 | kJ·mol⁻¹ |

| Standard Molar Gibbs Free Energy of Formation | ΔfG° | -441.65 | kJ·mol⁻¹ |

| Molar Entropy | S° | 477.11 | J·K⁻¹·mol⁻¹ |

| Molar Heat Capacity (Constant Volume) | Cv | 187.44 | J·K⁻¹·mol⁻¹ |

| Molar Heat Capacity (Constant Pressure) | Cp | 195.75 | J·K⁻¹·mol⁻¹ |

| Enthalpy of Vaporization | ΔvapH° | 70.03 | kJ·mol⁻¹ |

| Enthalpy of Sublimation | ΔsubH° | 96.95 | kJ·mol⁻¹ |

Note: Data is for 4-(4-Hydroxyphenyl)-butan-2-one as reported in a computational chemistry study and serves as an estimate for this compound.

Methodologies for Thermochemical Data Determination

Computational Protocol for Thermochemical Values

The thermochemical data presented in this guide were derived from a computational analysis utilizing density functional theory. The methodology employed a correlation consistent composite approach (ccCA-CBS-2) to achieve a high level of accuracy.

The standard molar enthalpy of formation for Raspberry Ketone was calculated to be -299.4 ± 0.17 kJ·mol⁻¹. The heat capacities and molar entropy were computed directly using the Rigid Rotor Harmonic Oscillator (RRHO) approximation. These computational methods provide a robust framework for predicting thermochemical properties in the absence of experimental data.

Standard Experimental Protocol: Oxygen Bomb Calorimetry

For the experimental determination of the heat of combustion of a solid organic compound such as this compound, oxygen bomb calorimetry is the standard method.[1][2][3][4][5][6][7][8] The following is a generalized protocol:

1. Sample Preparation:

-

A sample of the substance (typically 0.5 to 1.5 grams) is accurately weighed.[7]

-

The sample is often compressed into a pellet to ensure complete combustion and prevent scattering.[1][4]

-

The pellet is placed in a sample holder, typically a crucible made of a material that will not react during combustion.[7]

2. Bomb Assembly:

-

A measured length of ignition wire is connected to the electrodes within the bomb head, with the wire in contact with the sample pellet.[1][2]

-

A small, known amount of water (typically 1 mL) is added to the bottom of the bomb to saturate the internal atmosphere with water vapor, ensuring that any water formed during combustion is in the liquid state.[1][3]

-

The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 25-30 atm.[1][2][4]

-

The pressurized bomb is checked for leaks.[1]

3. Calorimeter Setup:

-

The sealed bomb is submerged in a known quantity of water in the calorimeter bucket.[2][6]

-

The calorimeter is assembled with a stirrer and a high-precision thermometer to monitor the temperature of the water.

-

The assembly is placed within an insulating jacket to minimize heat exchange with the surroundings.[3]

4. Combustion and Data Acquisition:

-

The initial temperature of the water is recorded at regular intervals to establish a baseline.

-

The sample is ignited by passing an electric current through the fuse wire.[6]

-

The temperature of the water is recorded at regular intervals as it rises due to the heat released by the combustion reaction.

-

Readings are continued until the temperature reaches a maximum and begins to cool.

5. Data Analysis:

-

The temperature-time data is used to determine the corrected temperature rise, accounting for any heat exchange with the surroundings.

-

The heat capacity of the calorimeter system is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid.[1]

-

The heat of combustion of the sample is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample. Corrections are made for the heat of combustion of the ignition wire and the formation of any side products like nitric acid.

Biological Signaling Pathway

This compound is a known metabolite of amphetamine in humans.[9][10] It is formed from the inactive metabolite phenylacetone. The metabolic pathway of amphetamine is a complex process involving several enzymatic reactions, primarily occurring in the liver. The cytochrome P450 enzyme CYP2D6 is a key enzyme in the metabolism of amphetamine.[11]

The following diagram illustrates the metabolic conversion of amphetamine to this compound.

References

- 1. personal.utdallas.edu [personal.utdallas.edu]

- 2. ivypanda.com [ivypanda.com]

- 3. homepages.gac.edu [homepages.gac.edu]

- 4. web.williams.edu [web.williams.edu]

- 5. scribd.com [scribd.com]

- 6. hinotek.com [hinotek.com]

- 7. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 8. piazza.com [piazza.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 4-Hydroxyphenylacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract